molecular formula C10H15N5O4 B12400487 2'-Deoxyadenosine-d1-1 (monohydrate)

2'-Deoxyadenosine-d1-1 (monohydrate)

Cat. No.: B12400487
M. Wt: 270.26 g/mol
InChI Key: WZJWHIMNXWKNTO-AFXURTBZSA-N
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Description

2’-Deoxyadenosine-d1-1 (monohydrate) is a deoxyribonucleoside, which is a building block of DNA. It consists of the nucleobase adenine attached to a deoxyribose sugar molecule. This compound is crucial in various biological processes and is used in scientific research to study DNA synthesis and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxyadenosine-d1-1 (monohydrate) can be synthesized through several methods. One common approach involves the glycosylation of adenine with a protected deoxyribose derivative, followed by deprotection to yield the desired product. The reaction typically requires an acid catalyst and is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of 2’-Deoxyadenosine-d1-1 (monohydrate) often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-d1-1 (monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2’-deoxyinosine, while substitution reactions can produce various modified nucleosides .

Scientific Research Applications

2’-Deoxyadenosine-d1-1 (monohydrate) is widely used in scientific research, including:

Mechanism of Action

2’-Deoxyadenosine-d1-1 (monohydrate) exerts its effects by incorporating into DNA during replication. It can act as a chain terminator, preventing further elongation of the DNA strand. This mechanism is exploited in antiviral and anticancer therapies to inhibit the proliferation of rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine monohydrate
  • 2’-Deoxycytidine
  • 2’-Deoxyinosine
  • Thymidine
  • Adenosine

Uniqueness

2’-Deoxyadenosine-d1-1 (monohydrate) is unique due to its specific nucleobase (adenine) and its role in DNA synthesis and repair. Compared to other deoxyribonucleosides, it has distinct chemical properties and biological functions, making it valuable for specific research and therapeutic applications .

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

270.26 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-amino-8-deuteriopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol;hydrate

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i4D;

InChI Key

WZJWHIMNXWKNTO-AFXURTBZSA-N

Isomeric SMILES

[2H]C1=NC2=C(N=CN=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O)N.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

Origin of Product

United States

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